molecular formula C15H15F2N5O3 B11284191 Ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11284191
M. Wt: 351.31 g/mol
InChI Key: SIHWMUBMHJVAST-UHFFFAOYSA-N
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Description

ETHYL 7-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a synthetic organic compound belonging to the class of tetrazolopyrimidines This compound is characterized by the presence of a difluoromethoxyphenyl group, a methyl group, and an ethyl ester functional group

Preparation Methods

The synthesis of ETHYL 7-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the reaction of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . The reaction conditions often involve the use of solvents like isopropyl alcohol and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

ETHYL 7-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

    Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

ETHYL 7-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 7-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific pathways involved in cell proliferation, leading to its antitumor effects. Additionally, its neuroprotective properties are attributed to its ability to modulate inflammatory pathways and reduce oxidative stress .

Comparison with Similar Compounds

ETHYL 7-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other tetrazolopyrimidine derivatives, such as:

These compounds share structural similarities but differ in their functional groups and biological activities. The presence of the difluoromethoxyphenyl group in ETHYL 7-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE contributes to its unique pharmacological properties.

Properties

Molecular Formula

C15H15F2N5O3

Molecular Weight

351.31 g/mol

IUPAC Name

ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H15F2N5O3/c1-3-24-13(23)11-8(2)18-15-19-20-21-22(15)12(11)9-6-4-5-7-10(9)25-14(16)17/h4-7,12,14H,3H2,1-2H3,(H,18,19,21)

InChI Key

SIHWMUBMHJVAST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NN=NN2C1C3=CC=CC=C3OC(F)F)C

Origin of Product

United States

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